Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl chloroformate under basic conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Green chemistry principles are increasingly being applied to minimize the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis will produce the corresponding carboxylic acid .
Scientific Research Applications
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is often designed to inhibit kinase enzymes, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: An intermediate used in the preparation of kinase inhibitors.
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate: A derivative with a cyclopentyl group that exhibits different biological activities.
Uniqueness
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceutical compounds makes it particularly valuable .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-4-3-10-8(9)12-6(4)11-5/h2-3H,1H3,(H,10,11,12) |
InChI Key |
UMFBBZSEFIBVJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2N1)Cl |
Origin of Product |
United States |
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